molecular formula C14H11BrN2O2S B1517436 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-07-3

4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1517436
CAS No.: 348640-07-3
M. Wt: 351.22 g/mol
InChI Key: JNQDFMCSRQUCQM-UHFFFAOYSA-N
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Description

4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 348640-07-3) is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 4 and a tosyl (p-toluenesulfonyl) group at position 1. The tosyl group acts as a protective moiety, enhancing stability and directing reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings . This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents .

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Bromination Step

  • Starting Material: Pyrrolo[2,3-b]pyridine or a suitable derivative.
  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
  • Solvents: Commonly chloroform, dichloromethane (DCM), or tetrahydrofuran (THF).
  • Conditions:
    • Temperature range: 0 °C to room temperature.
    • Reaction time: 10 minutes to 1 hour.
  • Mechanism: Electrophilic aromatic substitution targeting the 4-position on the pyrrolo[2,3-b]pyridine ring.
  • Notes: Use of NBS in the presence of a base such as triethylamine can provide controlled bromination with minimized side reactions.

Tosylation Step

  • Starting Material: 4-Bromo-1H-pyrrolo[2,3-b]pyridine intermediate.
  • Reagents: p-Toluenesulfonyl chloride (tosyl chloride).
  • Bases: Aqueous sodium hydroxide (NaOH) or organic bases such as lithium diisopropylamide (LDA).
  • Solvents: Dichloromethane (DCM), THF, or biphasic systems (DCM/aqueous NaOH).
  • Conditions:
    • Temperature: Ranges from 0 °C to room temperature.
    • Reaction time: 1 to 12 hours.
  • Alternative Tosylation Method: Under anhydrous conditions, LDA in THF at -78 °C to -40 °C followed by addition of tosyl chloride can be used for selective N-tosylation.
  • Mechanism: Nucleophilic substitution at the nitrogen atom, forming the N-tosylated product.
  • Workup: Extraction and purification typically involve aqueous workup, filtration through Celite, and solvent evaporation.

Representative Reaction Sequence (Summary)

Step Reagents & Conditions Outcome
Bromination Br2 or NBS, chloroform/DCM/THF, 0 °C to RT, 10–60 min 4-Bromo-pyrrolo[2,3-b]pyridine
Tosylation p-Toluenesulfonyl chloride, NaOH (aqueous or LDA/THF), 0 °C to RT, 1–12 h 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Research Findings and Optimization

  • The bromination step is highly sensitive to temperature and reagent concentration; lower temperatures favor selective monobromination.
  • Using NBS with triethylamine in organic solvents provides milder conditions and better control over regioselectivity compared to elemental bromine.
  • Tosylation under biphasic conditions (DCM and aqueous NaOH) with tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst enhances reaction efficiency and yield.
  • Anhydrous tosylation using LDA in THF at cryogenic temperatures (-78 °C) followed by tosyl chloride addition improves selectivity and minimizes side reactions.
  • Purification typically yields the product as a grey solid with yields reported around 60-70%.

Summary Table of Preparation Parameters

Parameter Bromination Tosylation
Reagents Br2 or NBS p-Toluenesulfonyl chloride
Solvents Chloroform, DCM, THF DCM, THF, biphasic DCM/aqueous NaOH
Base Triethylamine (with NBS) NaOH (aqueous) or LDA (anhydrous)
Temperature Range 0 °C to RT 0 °C to RT (aqueous), -78 °C to RT (anhydrous)
Reaction Time 10–60 minutes 1–12 hours
Catalyst None or phase-transfer catalyst (for tosylation) Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst)
Yield Moderate to high Moderate to high

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be carried out to replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced forms, such as amines or alcohols.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Synthesis and Building Block

Versatile Intermediate
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine serves as a valuable building block in organic synthesis. Its bromine atom allows for electrophilic substitution reactions, enabling the introduction of various functional groups at the 4-position of the pyrrolopyridine ring. This versatility makes it an important intermediate for synthesizing more complex molecules used in pharmaceuticals and materials science.

Reactions and Functionalization
The compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form derivatives with higher oxidation states.
  • Reduction : Reduction reactions can yield reduced forms of the compound.
  • Substitution : Nucleophilic substitution allows for the replacement of the bromine atom with other functional groups, broadening its applicability in synthetic chemistry.

Biological Research Applications

Enzyme Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor. Its structural features facilitate interactions with various biological targets, making it a candidate for studying enzyme kinetics and inhibition mechanisms. For instance, it has been investigated as a potential inhibitor of SGK-1 kinase, which plays a role in renal and cardiovascular diseases .

Potential Therapeutic Applications
In medicinal chemistry, this compound is being explored for its therapeutic properties. It has shown promise as a lead compound for developing drugs targeting specific diseases, including cancer. For example, derivatives of pyrrolo[2,3-b]pyridine have exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. One derivative demonstrated IC50 values in the nanomolar range against FGFRs and inhibited breast cancer cell proliferation effectively .

Case Study: FGFR Inhibition

A study reported on a series of 1H-pyrrolo[2,3-b]pyridine derivatives that included this compound. Among these compounds, one exhibited significant FGFR inhibitory activity with IC50 values of 7 nM for FGFR1, indicating its potential as a therapeutic agent for cancer treatment .

Case Study: Antimalarial Activity

Another research effort focused on developing PfCLK3 inhibitors based on this compound. The structural modifications aimed to enhance efficacy against malaria parasites by optimizing binding interactions with target kinases. The results highlighted the importance of certain functional groups in improving antimalarial activity while maintaining low toxicity profiles .

Industrial Applications

In addition to its research applications, this compound is also being explored for industrial uses. Its properties make it suitable for developing organic semiconductors and photovoltaic materials due to its ability to form stable conjugated systems when incorporated into polymer matrices.

Mechanism of Action

The mechanism by which 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The tosyl group in the target compound enhances electrophilicity at position 1, facilitating nucleophilic substitutions. Bromine Position: Bromine at position 4 (target compound) vs. 5 (analogs) alters electronic distribution, influencing regioselectivity in cross-coupling reactions .
  • Synthetic Efficiency: N-Alkylation (e.g., compound 9) achieves near-quantitative yields (99%) under mild conditions, while Sonogashira couplings (compound 20a) yield ~51% due to steric hindrance from the phenylethynyl group . Tosylation typically requires strong bases (e.g., NaH) and sulfonyl chlorides, as seen in related sulfonylation reactions .

Solubility and Stability:

  • The tosyl group in the target compound improves organic-phase solubility but reduces aqueous solubility compared to morpholine-substituted thieno[2,3-b]pyridines .
  • Brominated analogs exhibit moderate stability, though storage at 2–8°C is recommended for halogenated derivatives (e.g., 4-Bromo-3-iodo-1-tosyl analog) .

Biological Activity

4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of various kinases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₁BrN₂O₂S. The compound features a bromine atom at the 4-position and a tosyl (p-toluenesulfonyl) group, which enhances its reactivity and biological profile.

Target Kinases

The primary target of this compound is the Aurora B/C kinase , crucial for mitotic processes such as spindle assembly and chromosome alignment. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

Additionally, the compound has shown significant inhibitory activity against fibroblast growth factor receptors (FGFRs) , specifically FGFR1, FGFR2, and FGFR3. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival.

Inhibition Profiles

The compound exhibits varying degrees of potency against different FGFR subtypes. Research indicates that it competes with ATP for binding at the active site of FGFRs, effectively preventing autophosphorylation and subsequent activation of signaling cascades such as RAS-MEK-ERK and PI3K-Akt pathways .

Cellular Effects

In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. Notably, it has been effective against breast cancer cells by downregulating genes associated with cell cycle progression while upregulating pro-apoptotic genes.

Pharmacokinetics

The compound demonstrates high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), suggesting potential for central nervous system applications.

Study on Cancer Cell Lines

In a study examining breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 values in the low micromolar range). This effect was attributed to the compound's ability to inhibit FGFR signaling pathways critical for tumor growth .

Antimalarial Activity

Recent research has explored the use of this compound as an inhibitor of PfCLK3, a kinase essential for the survival of Plasmodium falciparum, the causative agent of malaria. The compound's structural features were optimized to enhance its activity against this target, showing promise as a potential antimalarial agent .

Summary Table of Biological Activities

Biological Activity Target Effect Reference
Aurora B/C Kinase InhibitionAurora B/C KinaseCell cycle arrest and apoptosis
FGFR InhibitionFGFR1/FGFR2/FGFR3Reduced cell proliferation
Antimalarial ActivityPfCLK3Potential treatment for malaria

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Bromination : Using N-bromosuccinimide (NBS) under radical or electrophilic conditions to introduce the bromine atom at the 4-position .
  • Tosylation : Reacting the intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., NaH) to install the tosyl protecting group at the 1-position. Solvents like THF or DMF are commonly used .
  • Purification : Column chromatography (silica gel, heptane/ethyl acetate gradients) or recrystallization is employed to isolate the final product .

Q. How is the compound characterized post-synthesis?

A combination of analytical techniques ensures structural fidelity:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional group integration. For example, the tosyl group’s aromatic protons appear as distinct doublets (~7.3–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H11_{11}BrN2_2O2_2S) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsional strain .

Q. What are common applications of this compound in early-stage research?

It serves as a versatile intermediate for:

  • Cross-coupling reactions : Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups at the bromine site .
  • Kinase inhibitor scaffolds : The pyrrolopyridine core mimics ATP-binding motifs in kinases, enabling structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Competing halogenation at adjacent positions (e.g., 5- or 6-positions) may occur. Mitigation strategies include:

  • Directing groups : Temporary protection of reactive sites (e.g., using sulfonamides) to steer bromination to the 4-position .
  • Lewis acid catalysis : FeCl3_3 or ZnCl2_2 can enhance electrophilic substitution selectivity .
  • Computational modeling : DFT calculations predict electron density distributions to optimize reaction conditions .

Q. How to resolve contradictions in biological activity data across similar derivatives?

Discrepancies in kinase inhibition assays (e.g., FGFR1 vs. SGK-1 selectivity) may arise from:

  • Conformational flexibility : Tosyl and bromine groups influence the compound’s ability to adopt bioactive conformations. Molecular dynamics simulations can map binding pocket interactions .
  • Solubility differences : LogP values (calculated or experimental) should be correlated with cellular uptake efficiency. Hydrophilic derivatives may require PEGylation or prodrug strategies .

Q. What methodologies optimize yields in multi-step syntheses?

Low yields often stem from unstable intermediates. Solutions include:

  • In situ trapping : Using one-pot reactions to bypass isolation of sensitive intermediates (e.g., formylation via Vilsmeier-Haack reagent without isolating the aldehyde) .
  • Microwave-assisted synthesis : Accelerating slow steps (e.g., SNAr reactions) to reduce decomposition .
  • Byproduct analysis : LC-MS monitoring identifies side products (e.g., over-tosylation), enabling real-time optimization .

Q. How to design derivatives for improved pharmacokinetic properties?

Key considerations for medicinal chemistry optimization:

  • Metabolic stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position reduces CYP450-mediated oxidation .
  • Bioisosteric replacement : Replacing the tosyl group with sulfonamide or acyl sulfonamide moieties enhances solubility without sacrificing binding affinity .

Properties

IUPAC Name

4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQDFMCSRQUCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653309
Record name 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348640-07-3
Record name 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348640-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-bromo-1H-pyrrolo[2,3-b]pyridine (15 g, 76 mmol) and p-toluenesulfonyl chloride (21.77 g, 114 mmol) in toluene (200 mL) was added a solution of tetrabutylammonium hydrogen sulfate (2.58 g, 7.61 mmol) in water (10 mL) and the mixture was cooled to 0° C. A solution of sodium hydroxide (9.13 g, 228 mmol) in water (30 mL) was added and the mixture was stirred at room temperature overnight. The mixture was diluted with ethyl acetate, and the organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated to provide the title compound. MS (CI) m/z 352 (M+H)+.
Quantity
15 g
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reactant
Reaction Step One
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21.77 g
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200 mL
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9.13 g
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30 mL
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2.58 g
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10 mL
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Synthesis routes and methods II

Procedure details

To a 3 L fixed vessel was charged 3-chlorobenzoperoxoic acid (324 g, 1444.67 mmol) portionwise to 1H-pyrrolo[2,3-b]pyridine (150 g, 1244.33 mmol) in DME (750 ml) and heptane (1500 ml) at 20° C. over a period of 1 hour under nitrogen. The resulting slurry was stirred at 20° C. for 18 hours. The precipitate was collected by filtration, washed with DME/heptane (1/2 5 vol) (750 ml) and dried under vacuum at 40° C. to afford 1H-pyrrolo[2,3-b]pyridine 7-oxide 3-chlorobenzoate (353 g, 97%) as a cream solid, which was used without further purification; 1H NMR (400 MHz, DMSO-d6) 6.59 (1H, d), 7.07 (1H, dd), 7.45 (1H, d), 7.55 (1H, t), 7.65 (1H, dd), 7.70 (1H, ddd), 7.87-7.93 (2H, m), 8.13 (1H, d), 12.42 (1H, s), 13.32 (1H, s). b) A 2M solution of potassium carbonate (910 ml, 1819.39 mmol) was added dropwise to a stirred slurry of 1H-pyrrolo[2,3-b]pyridine 7-oxide 3-chlorobenzoate (352.6 g, 1212.93 mmol) in water (4.2 vol) (1481 ml) at 20° C., over a period of 1 hour adjusting the pH to 10. To the resulting slurry was charged water (2 vol) (705 ml) stirred at 20° C. for 1 hour. The slurry was cooled to 0° C. for 1 hour and the slurry filtered, the solid was washed with water (3 vol 1050 ml) and dried in a vacuum oven at 40° C. over P2O5 overnight to afford 1H-pyrrolo[2,3-b]pyridine 7-oxide (118 g, 73%); 1H NMR (400 MHz, DMSO-d6) 6.58 (1H, d), 7.06 (1H, dd), 7.45 (1H, d), 7.64 (1H, d), 8.13 (1H, d), 12.44 (1H, s); m/z: (ES+) (MH+MeCN)+, 176.03. c) To a 3 L fixed vessel under an atmosphere of nitrogen was charged methanesulfonic anhydride (363 g, 2042.71 mmol) portionwise to 1H-pyrrolo[2,3-b]pyridine 7-oxide (137 g, 1021.36 mmol), and tetramethylammonium bromide (236 g, 1532.03 mmol) in DMF (10 vol) (1370 ml) cooled to 0° C. over a period of 30 minutes under nitrogen. The resulting suspension was stirred at 20° C. for 24 hours. The reaction mixture was quenched with water (20 vol, 2740 ml) and the reaction mixture was adjusted to pH 7 with 50% sodium hydroxide (approx 200 ml). Water (40 vol, 5480 ml) was charged and the mixture cooled to 10° C. for 30 minutes. The solid was filtered, washed with water (20 vol, 2740 ml) and the solid dissolved into DCM/methanol (4:1, 2000 ml), dried over MgSO4 and evaporated to provide a light brown solid. The solid was taken up in hot methanol (2000 ml) and water added dropwise until the solution went turbid and left overnight. The solid was filtered off and discarded, the solution was evaporated and the solid recrystallised from MeCN (4000 ml). The solid was filtered and washed with MeCN to afford 4-bromo-1H-pyrrolo[2,3-b]pyridine (68.4 g, 34%) as a pink solid; 1H NMR (400 MHz, DMSO-d6) 6.40-6.45 (1H, m), 7.33 (1H, d), 7.57-7.63 (1H, m), 8.09 (1H, t), 12.02 (1H, s); m/z: (ES+) MH+, 198.92. The crude mother liquors were purified by Companion RF (reverse phase C18, 415 g column), using decreasingly polar mixtures of water (containing 1% NH3) and MeCN as eluents (starting at 26% upto 46% MeCN). Fractions containing the desired compound were evaporated to afford 4-bromo-1H-pyrrolo[2,3-b]pyridine (5.4 g, 3%) as a pink solid; 1H NMR (400 MHz, DMSO-d6) 6.43 (1H, dd), 7.33 (1H, d), 7.55-7.66 (1H, m), 8.09 (1H, d), 12.03 (1H, s); m/z: (ES+) MH+, 199.22. d) Sodium hydroxide (31.4 ml, 188.35 mmol) was added to 4-bromo-1H-pyrrolo[2,3-b]pyridine (10.03 g, 50.91 mmol), tosyl chloride (19.41 g, 101.81 mmol) and tetrabutylammonium hydrogensulfate (0.519 g, 1.53 mmol) in DCM (250 ml) at RT. The resulting mixture was stirred at RT for 1 hour. The reaction was quenched through the addition of saturated aqueous NH4Cl, the organic layer removed and the aqueous layer further extracted with DCM (3×25 ml). The combined organics were washed with brine (100 ml), dried over Na2SO4 and then concentrated under reduced pressure. The residue was purified by flash chromatography on silica, eluting with a gradient of 0 to 20% EtOAc in isohexane. Pure fractions were evaporated to afford 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (14.50 g, 81%); 1H NMR (400 MHz, CDCl3) 2.38 (3H, s), 6.64 (1H, d), 7.28 (2H, d), 7.36 (1H, d), 7.78 (1H, d), 8.06 (2H, d), 8.22 (1H, d); m/z: (ES+) MH+, 353.23. e) 1,1′-Bis(diphenylphosphino)ferrocenedichloropalladium(II) (3.37 g, 4.13 mmol) was added in one portion to 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (14.5 g, 41.28 mmol), bis(pinacolato)diboron (20.97 g, 82.57 mmol) and potassium acetate (12.16 g, 123.85 mmol) in anhydrous DMF (300 ml) at RT. The resulting mixture was stirred under nitrogen at 90° C. for 24 hours. After cooling to RT, 1N aqueous NaOH was added until the aqueous layer was taken to pH 10. The aqueous layer was washed with DCM (1 L), carefully acidified to pH 4 with 1 N aqueous HCl, and then extracted with DCM (3×300 ml). The organic layer was concentrated under reduced pressure to afford a dark brown solid. The solid was triturated with diethyl ether, filtered and dried to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (7.058 g, 43%); 1H NMR (400 MHz, CDCl3) 1.36 (12H, s), 2.35 (3H, s), 7.01 (1H, d), 7.22 (2H, d), 7.52 (1H, d), 7.74 (1H, d), 8.03 (2H, m), 8.42 (1H, d); m/z: (ES+) MH+, 399.40. The mother liquors were concentrated in vacuo and the residue triturated in isohexane, filtered and dried to afford a further sample of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (3.173 g, 19%); 1H NMR (400 MHz, CDCl3) 1.36 (12H, s), 2.35 (3H, s), 7.01 (1H, d), 7.23 (2H, d), 7.52 (1H, d), 7.74 (1H, d), 8.03 (2H, d), 8.42 (1H, d); m/z: (ES+) MH+, 399.40.
Quantity
31.4 mL
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reactant
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10.03 g
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19.41 g
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0.519 g
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250 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

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